

A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites

Author: BenchChem Technical Support Team. **Date:** January 2026

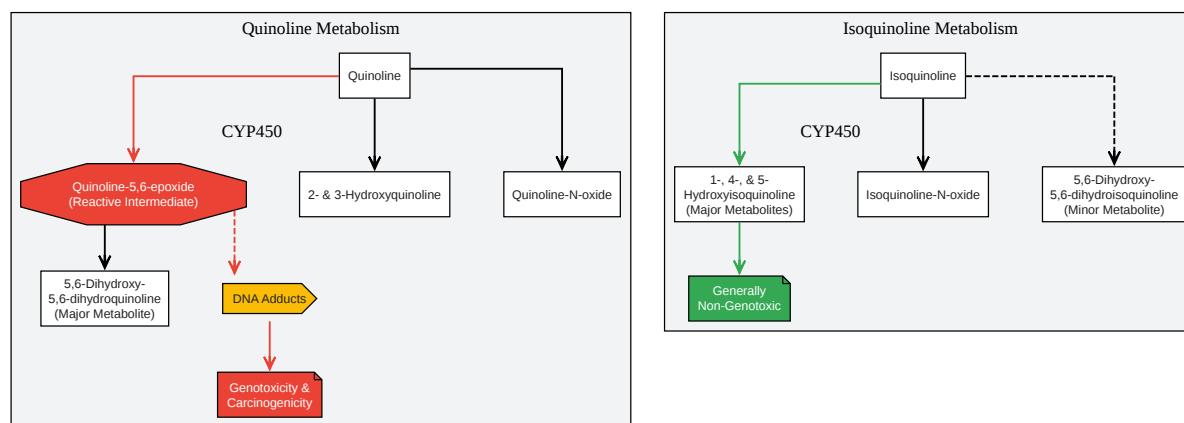
Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585

[Get Quote](#)

Introduction: A Tale of Two Isomers


Quinoline and isoquinoline are heterocyclic aromatic organic compounds, both sharing the same molecular formula, C_9H_7N .^{[1][2]} As structural isomers, they are composed of a benzene ring fused to a pyridine ring, differing only in the position of the nitrogen atom.^{[1][2][3]} This subtle architectural distinction, however, serves as a critical branching point for their metabolic fates within biological systems. While both scaffolds are foundational to a vast number of natural and synthetic compounds with profound biological activities, their metabolites exhibit remarkably divergent physiological and toxicological profiles.^{[1][4][5]} This guide provides an in-depth comparison of the biological activities of their primary metabolites, grounded in experimental data, to inform and guide researchers in drug discovery and development. The central thesis of this comparison lies in their metabolic pathways: quinoline's biotransformation can produce a reactive, genotoxic epoxide intermediate, a path that isoquinoline metabolism largely avoids, leading to a fundamentally different safety profile.^{[1][6]}

Section 1: The Decisive Difference: Metabolic Pathways

The biological impact of quinoline and isoquinoline is not solely defined by the parent molecules but is significantly dictated by the structures of their metabolites. In the liver, cytochrome P450 enzymes orchestrate the biotransformation of these compounds, leading to distinct metabolic products.^[1] This metabolic divergence is the primary molecular basis for the differences in their biological activities.^{[6][7][8]}

Quinoline Metabolism: The Path to Genotoxicity A critical metabolic pathway for quinoline involves its conversion to quinoline-5,6-epoxide.[1][6] This epoxide is a highly reactive electrophile capable of covalently binding to cellular macromolecules, most notably DNA. This interaction forms DNA adducts, which can lead to mutations and initiate carcinogenesis, establishing quinoline as a known hepatocarcinogen in rodents.[1][6][7][8] This epoxide is further processed into the major metabolite, 5,6-dihydroxy-5,6-dihydroquinoline.[6][8] Other identified metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[6][8]

Isoquinoline Metabolism: A Safer Route In stark contrast, the metabolism of isoquinoline does not proceed significantly through a genotoxic epoxide intermediate.[1][6] The primary metabolites are various hydroxyisoquinolines, with 1-hydroxyisoquinoline being a major product, alongside 4- and 5-hydroxyisoquinoline and isoquinoline-N-oxide.[6][8] While a dihydrodiol (5,6-dihydro-5,6-dihydroisoquinoline) can be formed, it is only a minor metabolite.[6][7][8] This fundamental difference in the extent of dihydrodiol formation is directly linked to their profoundly different biological and toxicological profiles.[6][7]

[Click to download full resolution via product page](#)**Figure 1:** Comparative metabolic pathways of quinoline and isoquinoline.

Section 2: Comparative Biological Activities

The distinct metabolic fates of quinoline and isoquinoline directly translate into a spectrum of different biological activities. While derivatives from both parent structures have been developed into valuable therapeutic agents, understanding the activities of their core metabolites is crucial for safety assessment and lead optimization.

Genotoxicity and Carcinogenicity: The Quinoline Liability

The most critical distinction between the metabolites of these two isomers is genotoxicity.^[1] A substantial body of evidence confirms that quinoline is mutagenic in *Salmonella typhimurium* and induces DNA damage, a direct consequence of its metabolic activation to the 5,6-epoxide.^{[6][7][8]} In contrast, isoquinoline is consistently found to be inactive in these genotoxicity assays.^{[6][7]} This makes the quinoline scaffold an inherent liability in early drug development, requiring rigorous toxicological screening for any new derivative.

Anticancer Potential

Derivatives of both quinoline and isoquinoline are prominent scaffolds in anticancer drug development.^{[3][4]}

- **Quinoline Metabolites & Derivatives:** The quinoline core is present in numerous anticancer agents.^[9] Their mechanisms are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.^{[3][9][10][11]} For instance, certain substituted quinolines act as potent inhibitors of cell cycle progression and can induce apoptosis in cancer cells.^{[3][10]}
- **Isoquinoline Metabolites & Derivatives:** Isoquinoline alkaloids, such as berberine, have well-documented antitumor activities.^{[4][12]} Their derivatives have been explored for a range of therapeutic applications, including antiviral and antihypertensive effects.^[13] While direct comparative studies on the anticancer potency of the simple hydroxy-metabolites are less

common, the isoquinoline scaffold is a proven pharmacophore for generating potent biologically active compounds.

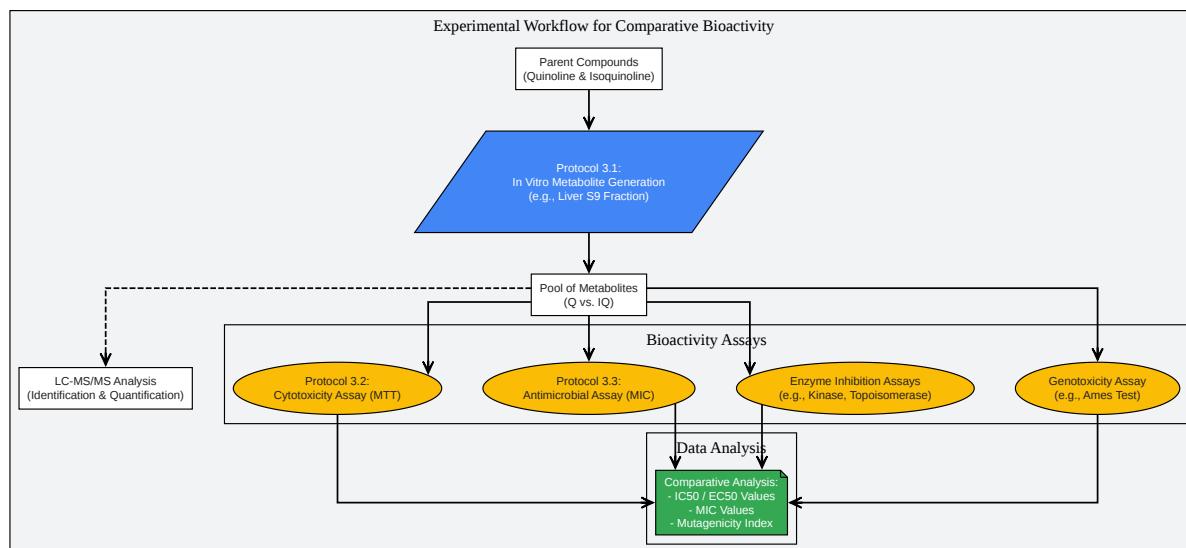
Antimicrobial Effects

Metabolites and derivatives of both isomers exhibit significant antimicrobial properties.

- **Quinoline Metabolites & Derivatives:** Hydroxyquinolines, particularly 8-hydroxyquinoline, are renowned for their broad-spectrum antimicrobial and antifungal activities.[\[1\]](#) Their mechanism often involves the chelation of metal ions essential for microbial enzyme function.
- **Isoquinoline Metabolites & Derivatives:** The isoquinoline nucleus is fundamental to many natural alkaloids with potent antimicrobial and antibacterial effects.[\[4\]](#)[\[14\]](#)[\[15\]](#) Synthetic derivatives have been developed that show high and broad-range bactericidal activity, with some chlorinated derivatives also displaying antifungal properties.[\[14\]](#)[\[16\]](#)[\[17\]](#)

Neuropharmacological Roles: The Isoquinoline Advantage

In the realm of neuropharmacology, isoquinoline metabolites and their parent alkaloids hold a distinct advantage.


- **Isoquinoline Metabolites & Derivatives:** A wide array of isoquinoline alkaloids demonstrate significant neuroprotective effects.[\[18\]](#)[\[19\]](#)[\[20\]](#) They can exert these effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and modulation of neurotransmitter systems.[\[19\]](#)[\[20\]](#)[\[21\]](#) Some have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[\[18\]](#)[\[22\]](#)
- **Quinoline Metabolites & Derivatives:** While some quinoline derivatives have been explored for their effects on the central nervous system, the field is dominated by research into isoquinoline alkaloids.[\[23\]](#) Furthermore, the inherent neurotoxicity associated with certain quinoline compounds necessitates caution.

Summary of Comparative Activities

Biological Activity	Quinoline Metabolites	Isoquinoline Metabolites	Key Distinction
Genotoxicity	High (due to epoxide formation)	Low to None	The primary and most critical safety differentiator.[1][6]
Anticancer	Potent activity via multiple mechanisms (kinase, topoisomerase inhibition).[3][10][24]	Potent activity, often from natural alkaloids (e.g., berberine).[4]	Both are valuable scaffolds, but quinoline derivatives require more safety scrutiny.
Antimicrobial	Broad-spectrum activity (e.g., 8-hydroxyquinoline).[1]	Broad-spectrum activity from natural and synthetic derivatives.[14][15]	Both scaffolds are effective, with specific derivatives showing high potency.
Neuropharmacology	Limited therapeutic exploration, potential for neurotoxicity.	Significant neuroprotective effects, wide therapeutic potential. [18][19]	Isoquinolines are a major source of lead compounds for neurotherapeutics.

Section 3: Experimental Framework for Comparative Analysis

To empirically validate the differential biological activities of quinoline and isoquinoline metabolites, a structured experimental workflow is essential. This process involves the controlled generation of metabolites followed by a battery of bioassays.

[Click to download full resolution via product page](#)

Figure 2: Workflow for comparing quinoline and isoquinoline metabolite bioactivity.

Protocol: In Vitro Metabolite Generation using Liver Microsomes

This protocol describes the generation of metabolites using liver fractions, which contain the necessary cytochrome P450 enzymes.[25][26]

- Rationale: Using subcellular fractions like liver S9 or microsomes provides a cost-effective and high-throughput method to simulate hepatic metabolism and produce a profile of metabolites for subsequent testing.[\[27\]](#)
- Step-by-Step Methodology:
 - Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the parent compound (quinoline or isoquinoline, typically 1-10 μ M), and pooled liver microsomes (e.g., from human or rat).
 - Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
 - Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system (which serves as a cofactor for CYP450 enzymes). A control reaction without the NADPH system should be run in parallel to identify non-enzymatic degradation.
 - Incubation: Incubate the reaction at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
 - Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This precipitates the proteins.
 - Process Sample: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
 - Collect Supernatant: Carefully collect the supernatant, which contains the parent compound and its metabolites. This sample can be analyzed by LC-MS/MS to identify the metabolites or used directly in bioactivity assays.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

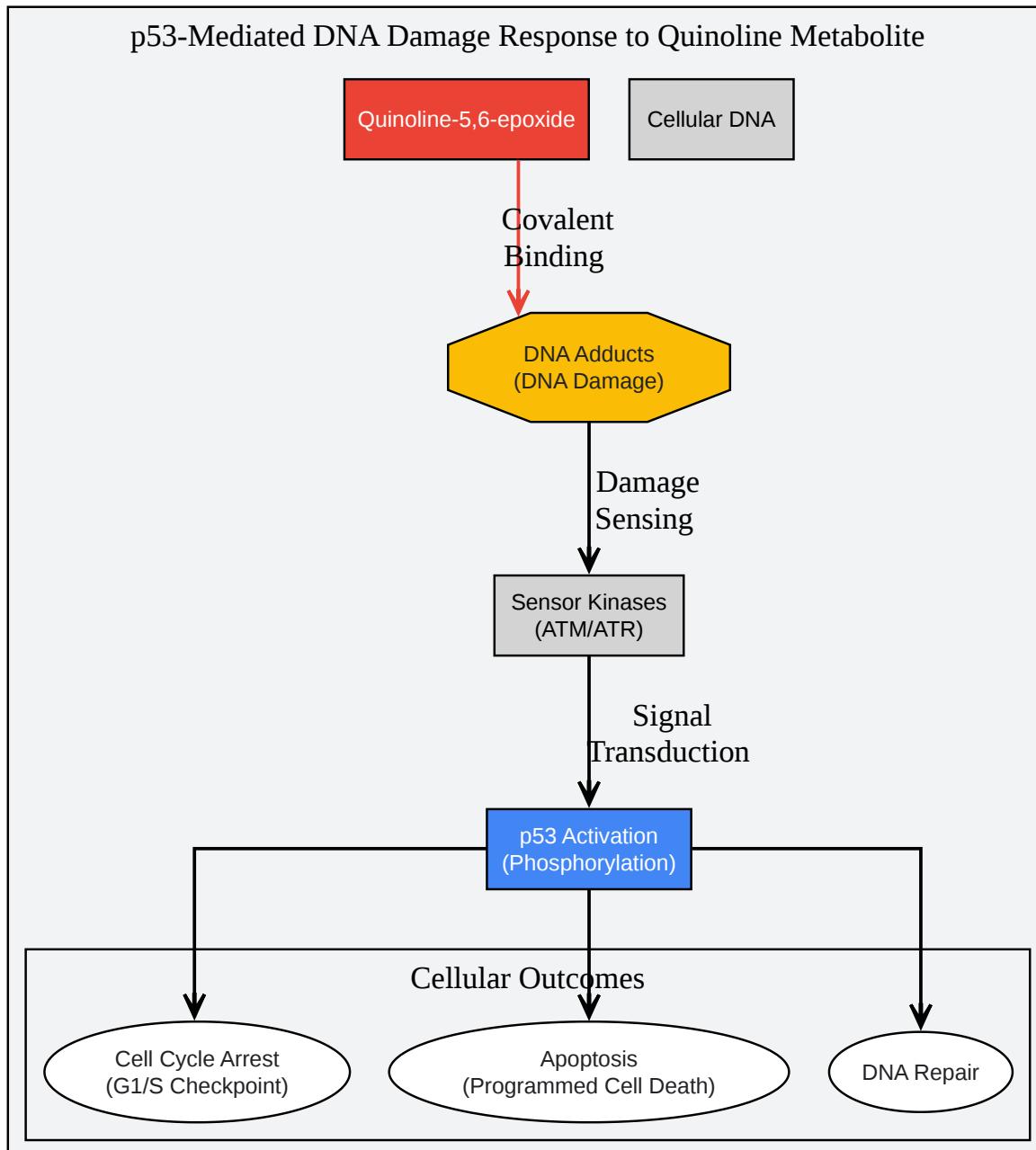
- Rationale: This assay is a robust and widely accepted standard for initial cytotoxicity screening of compounds. It relies on the reduction of the yellow tetrazolium salt MTT to

purple formazan crystals by metabolically active cells.

- Step-by-Step Methodology:
 - Cell Seeding: Seed a 96-well plate with a chosen human cell line (e.g., HepG2 liver carcinoma cells) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).
 - Compound Treatment: Prepare serial dilutions of the metabolite mixtures (from Protocol 3.1) or purified metabolites in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
 - Incubation: Incubate the plate for 24-48 hours.
 - Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
 - Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple crystals.
 - Measure Absorbance: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[\[1\]](#)


- Rationale: The broth microdilution method is a standardized and quantitative technique to compare the antimicrobial potency of different compounds.

- Step-by-Step Methodology:

- Prepare Inoculum: Grow a bacterial strain (e.g., *Staphylococcus aureus* or *Escherichia coli*) to the logarithmic phase and dilute it to a standardized concentration (e.g., 5×10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds (metabolite mixtures or purified metabolites) in the broth.
- Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.^[1] This can be assessed visually or by measuring the absorbance at 600 nm.

Section 4: Mechanistic Insights & Signaling

The genotoxicity of quinoline's metabolites can be traced to specific cellular signaling pathways. The formation of DNA adducts by the quinoline-5,6-epoxide constitutes a form of DNA damage, which triggers a cellular response cascade, often involving the tumor suppressor protein p53.

[Click to download full resolution via product page](#)

Figure 3: DNA damage response pathway activated by quinoline's epoxide metabolite.

Upon DNA damage, sensor kinases like ATM and ATR are activated.[33] These kinases then phosphorylate and activate p53. Activated p53 functions as a transcription factor that can induce cell cycle arrest, providing time for the cell to repair the DNA damage.[10] If the damage

is too severe to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell.[3][10] This p53 activation is a key mechanistic event distinguishing the cellular impact of genotoxic quinoline metabolites from the generally non-genotoxic metabolites of isoquinoline.[33][34]

Conclusion

While quinoline and isoquinoline are simple structural isomers, their metabolic pathways diverge significantly, leading to profoundly different biological and toxicological profiles. The primary and most critical difference lies in the metabolic activation of quinoline to a reactive epoxide, rendering it mutagenic and carcinogenic—a risk not associated with isoquinoline.[1] This distinction is paramount for drug development, positioning the isoquinoline scaffold as an inherently safer starting point where genotoxicity is a concern. However, both structures have given rise to a vast and valuable pharmacopeia. The hydroxy-metabolites of both quinoline and isoquinoline exhibit a range of other biological activities, including enzyme inhibition and antimicrobial effects, warranting further investigation to fully elucidate their therapeutic potential and comparative efficacy.[1] This guide provides a foundational understanding for researchers to navigate the distinct biological landscapes of these two important heterocyclic scaffolds and their metabolic derivatives, empowering more informed decisions in the design and development of next-generation therapeutics.

References

- A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. (2025). Benchchem.
- LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. *Carcinogenesis*, 4(9), 1169–1173. [\[Link\]](#)
- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (n.d.). Oxford Academic. [\[Link\]](#)
- LaVoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [\[Link\]](#)
- Fakhfakh, M. A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [\[Link\]](#)
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. [\[Link\]](#)

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Linker. [\[Link\]](#)
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [\[Link\]](#)
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Babic, G., & Cenas, N. (1998). Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. PubMed. [\[Link\]](#)
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [\[Link\]](#)
- Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.).
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [\[Link\]](#)
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. [\[Link\]](#)
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed Central. [\[Link\]](#)
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [\[Link\]](#)
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. [\[Link\]](#)
- Biological Activities of Quinoline Deriv
- Different biological activities of quinoline. (2024). Lens. [\[Link\]](#)
- Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β -amyloid aggreg
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). MDPI. [\[Link\]](#)
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023).
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PubMed Central. [\[Link\]](#)
- Neuroprotective Potential of Isoquinoline Alkaloids from *Glaucium grandiflorum* Boiss. and A. Huet subsp. *refractum* (Nábelek)
- Metabolic pathways of quinoline, indole and their methylated analogs by *Desulfobacterium indolicum* (DSM 3383). (2010).
- Biologically active isoquinoline alkaloids covering 2019–2022. (2023).

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. [\[Link\]](#)
- Design, synthesis and in vitro cytotoxicity evaluation of indolo-pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [\[Link\]](#)
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [\[Link\]](#)
- Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. [\[Link\]](#)
- Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. [\[Link\]](#)
- Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [\[Link\]](#)
- Quinoline-based compounds can inhibit diverse enzymes th
- In vitro test methods for metabolite identification: A review. (n.d.). SciSpace. [\[Link\]](#)
- Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PubMed Central. [\[Link\]](#)
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.).
- Drug Metabolism Assays. (n.d.). BioIVT. [\[Link\]](#)
- Selected quinoline derivatives with antifungal activity. (n.d.).
- Isoquinoline. (n.d.). Wikipedia. [\[Link\]](#)
- Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2018).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmpbs.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents (2024) | Matthew J. A. Phillips [scispace.com]
- 17. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 18. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β -amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different biological activities of quinoline [wisdomlib.org]

- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioivt.com [bioivt.com]
- 28. Design, synthesis and in vitro cytotoxicity evaluation of indolo-pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. asianpubs.org [asianpubs.org]
- 30. globaljournals.org [globaljournals.org]
- 31. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 32. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
- 34. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169585#comparing-the-biological-activity-of-quinoline-and-isoquinoline-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com